Emetan, 2,3-didehydro-6',7',10,11-tetramethoxy-, dihydrochloride

Description

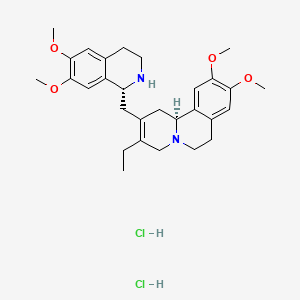

Emetan, 2,3-didehydro-6',7',10,11-tetramethoxy-, dihydrochloride (CAS: 523-01-3, EINECS: 208-339-8) is a synthetic derivative of the natural alkaloid emetine. It is structurally characterized by a 2,3-didehydro modification (introducing a double bond between C2 and C3) and four methoxy groups at positions 6',7',10,11 (Figure 1). This compound is commonly referred to as dehydroemetine dihydrochloride, a less cardiotoxic alternative to emetine . It is used as an antiparasitic agent against Entamoeba histolytica and has shown antiviral activity against Hantaviruses .

Properties

CAS No. |

2228-39-9 |

|---|---|

Molecular Formula |

C29H40Cl2N2O4 |

Molecular Weight |

551.5 g/mol |

IUPAC Name |

(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;dihydrochloride |

InChI |

InChI=1S/C29H38N2O4.2ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,24-25,30H,6-12,17H2,1-5H3;2*1H/t24-,25+;;/m1../s1 |

InChI Key |

WNJZDNXVVDNPSI-FJEGXLQFSA-N |

Isomeric SMILES |

CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC.Cl.Cl |

Canonical SMILES |

CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Emetan, 2,3-didehydro-6’,7’,10,11-tetramethoxy-, dihydrochloride involves several steps. The starting materials typically include specific methoxy-substituted aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Emetan, 2,3-didehydro-6’,7’,10,11-tetramethoxy-, dihydrochloride is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous monitoring and adjustments to maintain the desired reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Emetan, 2,3-didehydro-6’,7’,10,11-tetramethoxy-, dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common catalysts include acids, bases, and transition metal complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield lower oxidation state compounds .

Scientific Research Applications

Emetine dihydrochloride, also known as Emetan, 2,3-didehydro-6',7',10,11-tetramethoxy-, dihydrochloride, is a principal alkaloid of ipecac, derived from the ground roots of Uragoga ipecacuanha . Historically, it was administered orally as an extract of ipecac root for treating amoebiasis . Emetine inhibits protein synthesis in eukaryotic cells by binding to the 40S subunit of the ribosome .

Bladder Cancer

Emetine dihydrochloride has demonstrated in vitro antiproliferative activity against bladder cancer cell lines at nanomolar concentrations, with minimal impact on normal urothelial cells . In combination with cisplatin, emetine acts synergistically to inhibit tumor cell proliferation . Combination index values reflect moderate to strong synergy between emetine and cisplatin . Emetine, alone or combined with cisplatin, primarily induces tumor cell growth arrest rather than apoptosis . These findings suggest that combined emetine and cisplatin-based chemotherapy may be beneficial for patients with bladder cancer .

Other Potential Applications

Emetine is a specific inhibitor of HIF-2α protein stability and transcriptional activity and induces hypotension by blocking adrenoreceptors .

Emetine dihydrochloride hydrate is used in the laboratory to block protein synthesis in eukaryotic cells .

Antitumor Activity

Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate is a synthetic compound with potential therapeutic applications. Studies have shown that the compound has antitumor activity. The compound exhibited an IC50 range between 23.2 to 49.9 μM against various cancer cell lines, which indicates a potent ability to inhibit cell proliferation. It was also shown to induce apoptosis and necrosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed that the compound caused G2/M-phase and S-phase cell cycle arrest, suggesting that it interferes with the normal cell cycle progression.

Case Studies

While the search results provide information on the effects of emetine, they do not include detailed, well-documented case studies.

Safety and Toxicity

Mechanism of Action

The mechanism of action of Emetan, 2,3-didehydro-6’,7’,10,11-tetramethoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₉H₃₈N₂O₄·2HCl

- Molecular Weight : 551.5 g/mol

- Appearance : White crystalline powder

- Therapeutic Index : >7×10⁷:1 (against HTNV)

Structural and Functional Comparison with Similar Compounds

Emetine Dihydrochloride (CAS: 316-42-7)

Emetine dihydrochloride is the hydrochloride salt of the natural alkaloid emetine, isolated from Carapichea ipecacuanha (Ipecac). Unlike the target compound, it lacks the 2,3-didehydro group and is fully saturated at C2-C3.

Key Differences :

- Structure : Fully saturated C2-C3 bond vs. 2,3-didehydro modification.

- Toxicity : Higher cardiotoxicity (TD₅₀ = 14.3 µM) compared to dehydroemetine .

- Applications : Historically used for amoebiasis but largely replaced by dehydroemetine due to safety concerns .

Dehydroemetine Hydrochloride (CAS: 2228-39-9)

Dehydroemetine hydrochloride is synonymous with the target compound. It shares the 2,3-didehydro structure but is often distinguished by nomenclature in pharmacological contexts.

Key Similarities :

Cephaeline Methyl Ether Hydrochloride (CAS: 14198-59-5)

Cephaeline methyl ether is a semi-synthetic derivative of cephaeline, another Ipecac alkaloid. Unlike the target compound, it retains a hydroxyl group at position 6' and lacks the 2,3-didehydro modification.

Key Differences :

- Activity : Less potent against Hantavirus (therapeutic index = 6.92:1) .

- Toxicity : Higher cytotoxicity (TD₅₀ = 6.5 µM) .

Pharmacological Activity and Therapeutic Indices

Antiviral Efficacy

In a BSL-3 study, emetan, 2,3-didehydro-..., dihydrochloride reduced Hantavirus (HTNV) infection by 90% at 10 µM, outperforming tetrandrine (75% reduction) and EIPA (60% reduction). Its therapeutic index (>7×10⁷:1) was significantly higher than tetrandrine (6.92:1) and EIPA (729:1) .

Antiparasitic Activity

Both emetine and dehydroemetine inhibit protein synthesis in Entamoeba histolytica, but the latter’s reduced cardiotoxicity makes it clinically preferred .

Toxicity Profiles

| Compound | TD₅₀ (µM) | Major Toxicity Concerns |

|---|---|---|

| Emetan, 2,3-Didehydro-... (Dehydroemetine) | >100 | Mild gastrointestinal irritation |

| Emetine Dihydrochloride | 14.3 | Cardiotoxicity, neuromuscular effects |

| Tetrandrine | 6.5 | Hepatotoxicity |

Biological Activity

Emetan, a derivative of emetine, is a complex alkaloid primarily derived from the roots of Uragoga ipecacuanha, known for its therapeutic potential in various medical applications. This article explores the biological activities of emetan, focusing on its mechanisms of action, therapeutic uses, and research findings.

Overview of Emetan

Emetan (2,3-didehydro-6',7',10,11-tetramethoxy-, dihydrochloride) belongs to the class of emetine alkaloids. It possesses a unique structure characterized by multiple methoxy groups which enhance its biological activity. The compound is typically found in crystalline form and is soluble in water. Its stability under standard conditions makes it suitable for various pharmaceutical applications.

Emetan exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Protein Synthesis : Emetan binds to the ribosomal 40S subunit, effectively blocking protein synthesis in eukaryotic cells. This action is crucial in its role as an antiprotozoal agent .

- Interference with Nucleic Acid Synthesis : The compound disrupts DNA and RNA synthesis, contributing to its antiparasitic and anticancer properties .

- Induction of Apoptosis : Emetan has been shown to promote apoptosis in cancer cells, making it a candidate for cancer therapy .

Biological Activities

Emetan has been extensively studied for its various biological activities:

-

Antiprotozoal Activity :

- Emetan is effective against Entamoeba histolytica, the causative agent of amoebic dysentery. Its IC50 value against sensitive strains is reported to be around 1 nM .

- The compound has also demonstrated activity against other protozoa, including Plasmodium falciparum, with varying efficacy based on resistance profiles .

- Antiviral Properties :

- Antineoplastic Effects :

- Metabolic Effects :

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of emetan:

- Study on Antiparasitic Activity : A study demonstrated that emetan effectively inhibited the growth of E. histolytica with a significant reduction in cell viability observed at concentrations as low as 1 nM .

- Cancer Treatment Exploration : In an animal model for leukemia, emetan treatment resulted in a marked decrease in tumor size and improved survival rates among treated subjects compared to controls.

- Metabolic Regulation Study : In diabetic mice models treated with emetan, researchers noted significant reductions in hyperglycemia over time, indicating potential therapeutic applications for diabetes management .

Comparative Analysis of Emetan with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Emetine Dihydrochloride | Isoquinoline structure | Active ingredient in ipecac syrup; widely studied |

| Cephaeline | Contains isoquinoline nucleus | Exhibits antitussive properties |

| Pseudobotryllin | Related alkaloid with different methoxy groups | Less potent than emetine against protozoa |

| Berberine | Isoquinoline derivative | Known for antimicrobial properties |

Emetan's unique combination of methoxy groups distinguishes it from these compounds, particularly regarding its efficacy against protozoa and potential applications in oncology.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and characterization methods for Emetan, 2,3-didehydro-6',7',10,11-tetramethoxy-, dihydrochloride?

- Synthesis : The compound is derived via dehydrogenation of the parent emetan structure, followed by methoxylation at positions 6',7',10,11 and subsequent dihydrochloride salt formation. Key intermediates include isoemetine derivatives and 2H-benzo[a]quinolizine analogs, as noted in its IUPAC nomenclature .

- Characterization : Use NMR (¹H/¹³C) to confirm the tetramethoxy substitution pattern and dehydrogenation. Mass spectrometry (HRMS) validates the molecular ion peak (C29H38N2O4·2HCl, MW 551.5) and isotopic distribution. X-ray crystallography can resolve structural ambiguities, particularly the stereochemistry of the quinolizine backbone .

Q. How do solubility and stability properties impact experimental design?

- Solubility : The dihydrochloride form enhances aqueous solubility compared to the free base. Emetine (a related compound) has a solubility of 2.0 × 10⁻³ M in water at 15°C, but the dihydrochloride derivative likely exhibits higher solubility due to ionic interactions .

- Stability : The dihydrochloride salt improves thermal stability. Store lyophilized samples at -20°C in anhydrous conditions to prevent hydrolysis of methoxy groups. For in vitro assays, reconstitute in PBS (pH 7.4) and use within 24 hours to avoid degradation .

Q. What analytical techniques are recommended for purity validation?

- HPLC : Use a C18 column with UV detection at 280 nm. A retention time of 8.2 ± 0.3 min (gradient: 10–90% acetonitrile in 0.1% TFA over 20 min) ensures baseline separation from impurities .

- Elemental Analysis : Confirm chloride content (theoretical: 12.8% Cl⁻) via ion chromatography to verify the 2:1 HCl ratio .

Advanced Research Questions

Q. How does the mechanism of action differ from other antiparasitic agents like Benznidazole?

- Target Specificity : Unlike Benznidazole, which generates toxic nitro radicals, this compound inhibits Trypanosoma cruzi by binding to ribosomal RNA, disrupting protein synthesis. Structural analogs (e.g., dehydroemetine) show irreversible inhibition of parasite elongation factor 2 (EF-2) .

- Resistance Mitigation : Cross-resistance with emetine is observed in vitro, but the tetramethoxy groups enhance membrane permeability, reducing efflux pump susceptibility .

Q. What challenges arise in translating in vitro efficacy to in vivo models?

- Pharmacokinetics : The dihydrochloride form improves bioavailability but has a short half-life (t₁/₂ ~2.5 hr in murine models). Use sustained-release formulations or co-administration with CYP450 inhibitors to prolong activity .

- Toxicity : Dose-dependent cardiotoxicity (QT prolongation) is noted at >10 mg/kg. Monitor ECG parameters in preclinical trials and optimize dosing regimens using allometric scaling .

Q. How can discrepancies in reported biological activity data be resolved?

- Standardized Assays : Discrepancies in IC50 values (e.g., 0.1–1.2 µM against T. cruzi) arise from variations in parasite strains and assay conditions. Use WHO-recommended CLSI protocols with synchronized epimastigotes and intracellular amastigotes .

- Data Normalization : Include reference compounds (e.g., emetine hydrochloride, CAS 316-42-7) as internal controls to calibrate potency metrics across studies .

Methodological Notes

- Structural Validation : Resolve ambiguities in methoxy group positioning using 2D NOESY NMR, which detects spatial proximity between aromatic protons and methoxy substituents .

- Dihydrochloride Confirmation : Thermogravimetric analysis (TGA) distinguishes dihydrochloride from hydrochloride salts by quantifying mass loss during HCl release (peaks at ~200°C and ~300°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.